(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone
Description
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Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-benzimidazol-5-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O/c15-14(16,17)10-3-5-20(6-4-10)13(21)9-1-2-11-12(7-9)19-8-18-11/h8-10H,1-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRKBNAEZSPJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCC(CC3)C(F)(F)F)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Compounds containing an imidazole moiety, such as this one, have been known to exhibit a broad range of chemical and biological properties. They have been used in the development of new drugs due to their diverse biological activities.
Mode of Action
It is known that imidazole-containing compounds can show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms. This allows them to interact with various biological targets in different ways.
Biochemical Pathways
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. These activities suggest that the compound may interact with multiple biochemical pathways.
Biological Activity
The compound (4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 320.31 g/mol. The structural features include a benzimidazole moiety and a trifluoromethyl piperidine group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇F₃N₂O |
| Molecular Weight | 320.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the benzimidazole core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the trifluoromethyl piperidine moiety : This is often done via nucleophilic substitution or coupling reactions.
Optimized reaction conditions are crucial for maximizing yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to the benzimidazole class exhibit significant antimicrobial properties. Studies have shown that derivatives possess activity against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
The anticancer activity of benzimidazole derivatives has been well-documented. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects in various cancer cell lines. The mechanism is often attributed to the induction of apoptosis and inhibition of cell proliferation .
In vitro studies have reported IC50 values indicating effective concentrations required to inhibit cancer cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 8.3 |
Neuroprotective Effects
Some studies suggest that benzimidazole derivatives may also exert neuroprotective effects. This is particularly relevant for compounds targeting neurodegenerative diseases like Alzheimer's and Parkinson's. Mechanistic studies indicate potential modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies
-
Study on Antimicrobial Activity :
A recent study evaluated the antimicrobial efficacy of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to our target demonstrated a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL . -
Anticancer Research :
In a study focusing on breast cancer cell lines, derivatives were tested for their cytotoxic effects. The findings revealed that certain analogs exhibited significant growth inhibition with IC50 values lower than standard chemotherapeutic agents such as doxorubicin .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 219.28 g/mol. The structure includes a benzimidazole ring fused with a piperidine moiety, which is known for enhancing biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Research has indicated that compounds containing benzimidazole and piperidine structures exhibit significant antimicrobial properties. A study evaluating similar derivatives demonstrated promising antibacterial and antifungal activities against various pathogens, suggesting that the target compound may also possess such properties due to its structural similarities .
Anticancer Potential
The compound's structural features make it a candidate for anticancer drug development. Compounds with piperidine and benzimidazole have been shown to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell proliferation . Investigations into related compounds have revealed effective cytotoxicity against several cancer cell lines, indicating that (4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone may similarly exhibit anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is usually performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the structure and purity .
Study on Antimicrobial Activity
In a study focused on synthesizing novel derivatives of piperidine and benzimidazole, several compounds were evaluated for their antimicrobial efficacy. The results demonstrated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| Compound 6d | Inhibits Mycobacterium smegmatis (16 mm) | Not effective |
| Compound 6e | Inhibits Pseudomonas aeruginosa (19 mm) | Effective at 25 µg/mL |
Anticancer Studies
Research on similar compounds has shown their ability to inhibit tumor growth in vitro. For instance, derivatives were tested against multiple cancer cell lines using the MTT assay method to assess cytotoxicity . The findings suggest that modifications in the piperidine or benzimidazole moiety can enhance anticancer activity.
Q & A
Q. What synthetic strategies are effective for preparing (4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone?
The synthesis typically involves multi-step routes, including:
- Coupling reactions : Amide bond formation between the benzoimidazole and piperidine moieties using coupling agents like EDCI or HATU under inert conditions (e.g., nitrogen atmosphere) .
- Catalytic optimization : Palladium catalysts (e.g., Pd(OAc)₂) may enhance yield in heterocyclic ring formation, as seen in analogous piperidinyl methanone syntheses .
- Purification : Use preparative HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates and final products .
Q. How can structural characterization be systematically performed for this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm bond connectivity and stereochemistry, with emphasis on distinguishing trifluoromethyl (-CF₃) signals (~110–125 ppm in ¹³C) and imidazole proton environments .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the trifluoromethyl group (e.g., m/z peaks corresponding to [M+H⁺] or [M+Na⁺] ions) .
- X-ray crystallography : Resolve spatial arrangement of the tetrahydrobenzoimidazole and piperidine rings, if single crystals are obtainable .
Q. What computational approaches predict the electronic properties of this compound?
Density-functional theory (DFT) using functionals like B3LYP/6-31G(d) can model:
- Electrostatic potential maps : Highlight electron-deficient regions (e.g., near the trifluoromethyl group) for reactivity predictions .
- HOMO-LUMO gaps : Assess charge-transfer potential, critical for understanding interactions with biological targets .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated reagents to identify rate-determining steps (e.g., in amide bond formation) .
- Transition state modeling : Apply DFT to map energy barriers, such as during cyclization of the tetrahydrobenzoimidazole ring .
- Intermediate trapping : Use low-temperature NMR (-40°C) to isolate and characterize transient species .
Q. How do structural modifications impact biological activity?
- SAR studies : Synthesize analogs (e.g., replacing -CF₃ with -CH₃ or -Cl) and test against targets like sigma-2 receptors. Bioassays (e.g., radioligand binding) quantify affinity changes .
- Molecular docking : Simulate binding poses in receptor active sites (e.g., using AutoDock Vina) to rationalize potency differences .
Q. How can contradictory data in biological assays be resolved?
- Assay validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Off-target profiling : Use broad-panel screening (e.g., kinase or GPCR panels) to identify confounding interactions .
- Metabolite analysis : LC-MS/MS to detect degradation products that may interfere with activity measurements .
Q. What environmental stability or degradation pathways should be considered?
- Hydrolytic stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. The trifluoromethyl group may confer resistance to hydrolysis .
- Photolytic studies : Expose to UV light (254 nm) to assess photodegradation products, relevant for storage conditions .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Critical Observations |
|---|---|---|
| ¹H NMR | 500 MHz, DMSO-d₆ | δ 2.8–3.2 (piperidine CH₂), δ 7.1–7.3 (aromatic H) |
| HRMS | ESI+, m/z | [M+H⁺] = 368.1762 (calc.) |
| IR | KBr pellet | 1680 cm⁻¹ (C=O stretch) |
Q. Table 2. Optimized Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amide coupling | EDCI, HOBt, DCM, RT | 65–75 |
| Cyclization | Pd(OAc)₂, K₂CO₃, DMF, 80°C | 45–50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
